N-三甲基赖氨酸

描述

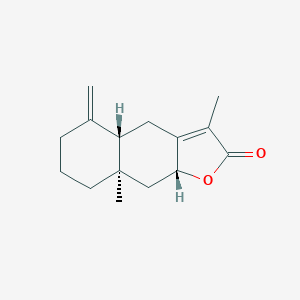

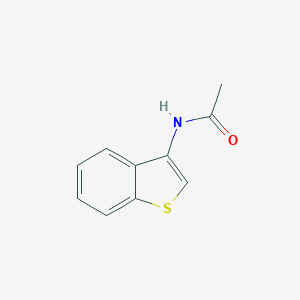

N-Trimethyllysine is a derivative of the amino acid lysine, where the sidechain ammonium group has been methylated one or more times . It plays an important role in epigenetics, where the methylation of specific lysines of certain histones in a nucleosome alters the binding of the surrounding DNA to those histones, which in turn affects the expression of genes on that DNA . It is also involved in the generation of the pro-atherogenic metabolite trimethylamine-N-oxide (TMAO) by gut microbiota .

Synthesis Analysis

Trimethyllysine is involved in the carnitine biosynthesis . The review by Maas et al. covers biomolecular studies on the role of trimethyllysine in carnitine biosynthesis, different enzymatic reactions involved in the synthesis and removal of trimethyllysine .Molecular Structure Analysis

N-Trimethyllysine is an alpha-amino acid with the L-configuration of the alpha-carbon atom . It has a molecular weight of 189.278 .Chemical Reactions Analysis

Protein lysine methyltransferases and demethylases dynamically control protein lysine methylation, with each state of methylation changing the biophysical properties of lysine and the subsequent effect on protein function . The methylation reaction takes place via an S N 2 mechanism, resulting in a conversion of SAM into S-adenosylhomocysteine (SAH) .Physical And Chemical Properties Analysis

Lysine, from which N-Trimethyllysine is derived, has characteristic biochemical and physical properties . The ε-amino group (pKa: 10.5) possesses lone-pair electrons and exists in the protonated form at the physiological pH (7.4), giving the ε-amine a formal charge of +1 and a polar character that positions the residue near solvent-exposed areas of the protein .科学研究应用

心血管健康和急性冠状动脉综合征

研究表明,N-三甲基赖氨酸(TML)是肠道微生物群产生的代谢产物三甲胺氧化物(TMAO)的前体,并与心血管事件相关。在涉及急性冠状动脉综合征患者的研究中,升高的血浆TML水平与重大不良心脏事件和全因死亡,无论是短期还是长期,都有关联(Li et al., 2019)。

在表观遗传学和肉碱生物合成中的作用

TML在表观遗传调控和肉碱生物合成中具有重要意义。它影响蛋白赖氨酸甲基转移酶和去甲基酶中赖氨酸的生物物理特性。它在组蛋白修饰中的作用及对基因表达的后续影响尤为显著。涉及TML的蛋白甲基化失调与各种疾病,包括癌症和遗传疾病,有关(Maas et al., 2020)。

与中风结果的关联

在急性缺血性中风的背景下,TML的作用与其在冠状动脉疾病中的影响不同。研究探讨了它与中风结果的关系,揭示了升高的TML水平可能与中风患者的重大不良心血管事件的关联不如与冠状动脉疾病患者那样强烈(Schwedhelm等,2021年)。

酶反应和分子特征

TML在酶反应中的作用,特别是在肉碱生物合成途径中的羟化作用,已经得到研究。对ε-N-三甲基赖氨酸羟化酶的表征,这种酶负责在这一途径中将TML转化的过程,为了解肉碱生产的生化机制提供了见解(Vaz等,2001年)。

膳食来源和代谢特征

TML可以从膳食来源中摄入,特别是从蔬菜中。这一发现挑战了先前的观念,即哺乳动物主要内源性产生TML用于肉碱生物合成。各种食物中存在TML的存在表明了它在膳食摄入和代谢中的潜在作用(Servillo等,2014年)。

分析技术和质谱

质谱技术的进步使得对TML进行详细分析成为可能,特别是在研究蛋白质的翻译后修饰方面。识别TML特异离子有助于探究其在蛋白功能和生物过程中的作用(Hirota et al., 2003)。

未来方向

While specific future directions for N-Trimethyllysine research are not explicitly mentioned in the retrieved papers, the role of N-Trimethyllysine in carnitine biosynthesis and its impact on epigenetic processes suggest potential areas for future exploration . Further studies could focus on understanding its role in disease processes, given its involvement in the generation of the pro-atherogenic metabolite TMAO .

属性

IUPAC Name |

[(5S)-5-amino-5-carboxypentyl]-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/p+1/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNRLFUSFKVQSK-QMMMGPOBSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

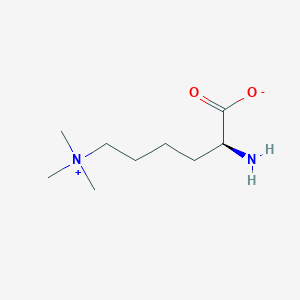

C[N+](C)(C)CCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N2O2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864878 | |

| Record name | (5S)-5-Amino-5-carboxy-N,N,N-trimethyl-1-pentanaminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Trimethyllysine | |

CAS RN |

19253-88-4 | |

| Record name | Trimethyllysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19253-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019253884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyllysine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03977 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (5S)-5-Amino-5-carboxy-N,N,N-trimethyl-1-pentanaminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHYLLLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YGF0495O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。